molecular formula C21H27N3O5S B492774 4-(tert-butyl)-N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 671201-17-5

4-(tert-butyl)-N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzenesulfonamide

Cat. No.: B492774
CAS No.: 671201-17-5
M. Wt: 433.5g/mol
InChI Key: YCWFUPLFIIMIQN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.5g/mol. The purity is usually 95%.
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Biological Activity

4-(tert-butyl)-N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, experimental findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure with a benzenesulfonamide core, a tert-butyl group, and a furan-2-carbonyl-piperazine moiety. The molecular formula is C17H26N4O5SC_{17}H_{26}N_{4}O_{5}S, and its molecular weight is approximately 426.5 g/mol. The presence of the furan ring and piperazine enhances its pharmacological potential by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The furan-2-carbonyl group can engage in hydrogen bonding, while the piperazine ring may enhance binding affinity due to its conformational flexibility. The tert-butyl group introduces steric hindrance, which can modulate the compound's selectivity and efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that they can inhibit bacterial growth effectively against various strains, outperforming traditional antibiotics like streptomycin and tetracycline .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in vitro assays that measure cytokine release and inflammatory mediator production. Data suggest that it may reduce levels of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Cardiovascular Effects

In experimental models using isolated rat hearts, derivatives of benzenesulfonamide have been shown to affect perfusion pressure and coronary resistance. For example, compounds structurally related to the target compound decreased perfusion pressure over time, suggesting potential cardiovascular benefits .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other benzenesulfonamide derivatives.

Compound NameStructureBiological ActivityReference
4-tert-butyl-N-(5-(3-methoxyphenoxy)-6-{4-[(1-phenyl-methano-l)hydrazono]butoxy}benzene-sulfonamideStructureAnti-inflammatory
4-(2-aminoethyl)-benzenesulfonamideStructureDecreased perfusion pressure
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamideStructureAntimicrobial

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Activity : A study assessed the antibacterial efficacy of several benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly enhanced activity against resistant strains .
  • Inflammation Model : In an animal model of inflammation, administration of compounds similar to this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .
  • Cardiovascular Study : An isolated heart model demonstrated that specific derivatives lowered coronary resistance significantly over time, indicating a potential therapeutic application in managing cardiovascular conditions .

Properties

IUPAC Name

4-tert-butyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-21(2,3)16-6-8-17(9-7-16)30(27,28)22-15-19(25)23-10-12-24(13-11-23)20(26)18-5-4-14-29-18/h4-9,14,22H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWFUPLFIIMIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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